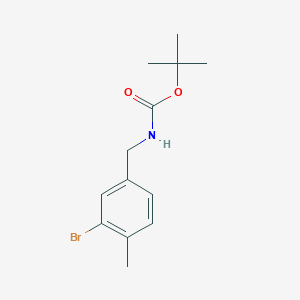

Tert-butyl 3-bromo-4-methylbenzylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3-bromo-4-methylphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-9-5-6-10(7-11(9)14)8-15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVZYUGVCBJBCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 3 Bromo 4 Methylbenzylcarbamate

Strategic Approaches to the tert-Butyl Carbamate Moiety Formation

The introduction of the tert-butoxycarbonyl (Boc) protecting group to form the carbamate moiety is a critical step in the synthesis of Tert-butyl 3-bromo-4-methylbenzylcarbamate. This is typically achieved by reacting the corresponding amine, (3-bromo-4-methylphenyl)methanamine, with a suitable Boc-introducing reagent.

One of the most common and efficient methods involves the use of di-tert-butyl dicarbonate (Boc)₂O . This reaction is generally performed in the presence of a base, such as triethylamine or sodium bicarbonate, in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The amine nucleophilically attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of the protected carbamate.

Recent advancements have also explored transcarbamation reactions, where a carbamate is synthesized from another carbamate by exchanging the alcohol or amine moiety. For instance, a tin-catalyzed transcarbamoylation process allows for the reaction of an alcohol with a carbamate like phenyl carbamate to generate the corresponding carbamate in good yields under mild conditions. researchgate.net

Table 1: Comparison of Methods for tert-Butyl Carbamate Formation

| Method | Precursor | Key Reagents | Advantages | Disadvantages |

| Direct Amination | Amine | Di-tert-butyl dicarbonate ((Boc)₂O), Base | High yield, mild conditions, common | Requires synthesis or availability of the specific amine |

| Curtius Rearrangement | Carboxylic Acid | Sodium azide, (Boc)₂O or Chloroformate | Versatile, starts from carboxylic acids | Involves potentially hazardous azide intermediates |

| Transcarbamation | Alcohol/Amine | Phenyl carbamate, Tin catalyst | Mild conditions, broad functional-group tolerance | May require specific catalysts |

Regioselective Bromination Techniques for the Benzyl (B1604629) Moiety

Achieving the correct substitution pattern on the benzyl moiety is paramount for the synthesis of this compound. The placement of the bromine atom at the 3-position requires careful selection of the brominating agent and reaction conditions, which are dictated by the chosen synthetic intermediate.

Bromination via Radical Pathways

Radical bromination targets the benzylic position—the carbon atom directly attached to the aromatic ring. The most common reaction for this transformation is the Wohl-Ziegler bromination , which typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions. libretexts.orgmasterorganicchemistry.com

If this method were applied to a precursor like tert-butyl 4-methylbenzylcarbamate, the bromine would add to the benzylic methyl group, yielding tert-butyl 4-(bromomethyl)benzylcarbamate, an isomer of the target compound. This reaction proceeds via a resonance-stabilized benzylic radical, which explains the high selectivity for the benzylic position over other C-H bonds. chemistrysteps.com Therefore, radical bromination is not a direct route to the desired 3-bromo substitution pattern on the aromatic ring but is a key technique for functionalizing the benzylic carbon itself.

Electrophilic Aromatic Bromination Strategies

To introduce a bromine atom onto the aromatic ring at the 3-position, an electrophilic aromatic substitution (EAS) reaction is necessary. This is typically performed on a precursor such as tert-butyl 4-methylbenzylcarbamate. The regiochemical outcome of the bromination is controlled by the directing effects of the substituents already present on the benzene (B151609) ring: the methyl group (-CH₃) and the tert-butylcarbamoylmethyl group (-CH₂NHBoc).

Both the -CH₃ and the -CH₂NHBoc groups are activating, ortho-, para-directing groups. slideserve.com With the para-position (position 4 relative to the -CH₂NHBoc group) occupied by the methyl group, bromination is directed to the ortho positions. The methyl group at position 4 directs bromination to positions 3 and 5. The -CH₂NHBoc group at position 1 directs to positions 2 and 6. The observed product, with bromine at position 3, arises from the synergistic directing effects and potential steric hindrance considerations.

This reaction is typically carried out using molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), which polarizes the Br-Br bond to generate a potent electrophile (Br⁺). docbrown.info Other brominating agents like NBS can also be used for electrophilic aromatic brominations, often with silica gel or in ionic liquids, which can offer high regioselectivity. nih.govresearchgate.net

Table 2: Selected Reagents for Electrophilic Aromatic Bromination

| Reagent | Catalyst/Conditions | Selectivity | Notes |

| Br₂ | FeBr₃ or AlCl₃ | Good | Standard, highly effective Lewis acid catalysis. docbrown.info |

| N-Bromosuccinimide (NBS) | Silica gel, Ionic Liquids | High para-selectivity | Can be a milder alternative to Br₂. nih.govresearchgate.net |

| Tetraalkylammonium tribromides | None | High para-selectivity for phenols | Offers high regioselectivity for specific substrates. researchgate.net |

| NaBr / NaBrO₃ | Aqueous acidic medium | Good | In-situ generation of bromine, greener alternative. researchgate.netrsc.org |

Methylation Strategies at the Benzyl Position

The incorporation of the methyl group at the 4-position of the benzyl ring is a key structural feature. In most synthetic routes, this is accomplished by utilizing a starting material that already contains the methyl group, such as 4-methylbenzylamine or 4-methylbenzoic acid. This approach avoids potential issues with regioselectivity that could arise from attempting to methylate a less substituted benzene ring later in the synthesis.

However, if a methylation step were required, the classic Friedel-Crafts alkylation would be a primary consideration. This reaction involves treating a benzene derivative with an alkyl halide (e.g., methyl chloride or iodide) in the presence of a strong Lewis acid catalyst like AlCl₃. The directing groups on the ring would influence the position of the incoming methyl group. For a precursor like tert-butyl benzylcarbamate, the -CH₂NHBoc group would direct methylation to the ortho and para positions, making it a viable route to introduce the 4-methyl group.

More modern and milder methylation methods for benzyl-type compounds have also been developed. For instance, the methylation of benzyl alcohols can be achieved using dimethyl carbonate in the presence of faujasites (a type of zeolite) as catalysts. rsc.org Another approach involves the in situ formation of an active benzyl transfer reagent, 2-benzyloxy-1-methylpyridinium triflate, which can be used for various arylmethylation reactions. beilstein-journals.orgnih.gov

Green Chemistry Principles Applied to the Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to reduce environmental impact. For this compound, several steps in the synthesis can be made more sustainable.

In carbamate synthesis , traditional methods often rely on hazardous reagents like phosgene. Greener alternatives include the direct use of carbon dioxide (CO₂) with amines and alcohols, catalyzed by basic catalysts, which avoids halogenated reagents entirely. rsc.org Another approach utilizes urea and organic carbonates with catalysts like La₂O₃/SiO₂, offering 100% atom economy. researchgate.net

For bromination reactions , a significant green improvement is the replacement of hazardous chlorinated solvents like carbon tetrachloride (CCl₄), which was traditionally used in radical brominations. researchgate.net More environmentally benign solvents such as acetonitrile, water, or ionic liquids are now preferred. researchgate.netorganic-chemistry.org Furthermore, methods that generate bromine in situ from safer, solid precursors like a sodium bromide/sodium bromate mixture reduce the risks associated with handling liquid bromine. researchgate.netrsc.org Solvent-free reaction conditions, sometimes assisted by microwave irradiation, also represent a greener alternative. researchgate.net

Catalytic Approaches in the Synthesis

Catalysis plays a vital role in enhancing the efficiency, selectivity, and sustainability of the synthetic routes to this compound.

In the formation of the carbamate , various catalysts are employed. As mentioned, tin compounds can catalyze transcarbamoylation reactions. researchgate.net The synthesis of benzyl carbamate from urea and benzyl alcohol can be effectively catalyzed by a combination of metal oxides, such as iron oxide and nickel oxide, on an alumina support. google.com Zeolites have also proven effective in catalyzing the methylation of benzyl-type alcohols with dimethyl carbonate. rsc.org

For the crucial electrophilic aromatic bromination step, Lewis acids like FeBr₃ and AlCl₃ are the conventional catalysts that activate the bromine molecule. docbrown.info Zeolites have also been shown to induce high para-selectivity in the electrophilic bromination of toluene and its derivatives, acting as shape-selective catalysts. researchgate.net

The development of continuous flow processes represents another catalytic advancement. For example, a flow process coupling a Curtius rearrangement with biocatalytic purification has been used to produce valuable carbamate products with high purity and yield, demonstrating the integration of different catalytic strategies. beilstein-journals.org

Table 3: Catalysts in the Synthesis of Benzylcarbamate Precursors

| Reaction Step | Catalyst Type | Example(s) | Function |

| Carbamate Formation | Metal Oxides | Fe₂O₃/NiO on Al₂O₃ | Catalyzes reaction of urea and benzyl alcohol. google.com |

| Carbamate Formation | Tin Compounds | Tin-based catalysts | Mediate transcarbamoylation. researchgate.net |

| Electrophilic Bromination | Lewis Acids | FeBr₃, AlCl₃ | Polarize Br₂ to generate electrophile. docbrown.info |

| Electrophilic Bromination | Zeolites | - | Provide shape selectivity, enhancing regioselectivity. researchgate.net |

| Methylation | Zeolites | NaY, NaX faujasites | Catalyze methylation of benzyl alcohols. rsc.org |

Optimization of Reaction Conditions and Yields in Academic Syntheses of this compound

A comprehensive review of published academic literature reveals a notable absence of specific studies detailing the synthesis and optimization of reaction conditions for this compound. While general methods for the synthesis of carbamates are well-established in organic chemistry, dedicated research focusing on this particular substituted benzylcarbamate, including systematic optimization of reaction parameters and corresponding yield data, could not be located in the available scientific databases and academic journals.

General synthetic routes to tert-butyl carbamates typically involve the reaction of an alcohol or amine with a tert-butoxycarbonyl (Boc) protecting group source, such as di-tert-butyl dicarbonate (Boc anhydride), under basic conditions. For a compound like this compound, a plausible synthetic approach would involve the reaction of (3-bromo-4-methylphenyl)methanamine with Boc anhydride. The optimization of such a reaction would traditionally involve screening various parameters to maximize the yield and purity of the final product.

Key reaction conditions that are often optimized in carbamate synthesis include:

Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. Common solvents for Boc protection include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and dioxane.

Base: A base is typically required to deprotonate the amine and facilitate its reaction with the Boc anhydride. Organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA), or inorganic bases such as sodium bicarbonate or potassium carbonate, are frequently employed. The strength and stoichiometry of the base can be critical.

Temperature: Reactions are often run at room temperature, but cooling or heating may be necessary to control the reaction rate and minimize side reactions.

Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting material without significant product degradation.

Stoichiometry of Reagents: The molar ratio of the amine to the Boc anhydride and the base is a crucial parameter to optimize for efficient conversion and to minimize waste.

Without specific academic studies, it is not possible to provide detailed research findings or data tables on the optimization of these conditions for the synthesis of this compound. The information that would typically be presented in such a section, including comparative yields under different conditions, remains unavailable in the public domain. Further experimental research would be required to establish the optimal synthetic methodology for this specific compound.

Mechanistic Studies of Reactions Involving Tert Butyl 3 Bromo 4 Methylbenzylcarbamate

Elucidation of Reaction Pathways for Bromine Substitution in Tert-butyl 3-bromo-4-methylbenzylcarbamate

The substitution of the bromine atom in this compound is a key transformation that enables the formation of new carbon-carbon and carbon-heteroatom bonds. Mechanistic studies have primarily focused on palladium-catalyzed cross-coupling reactions, which are powerful tools in modern organic synthesis.

Following oxidative addition, a transmetalation step occurs. In this stage, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) center, displacing the bromide ion. This step requires the activation of the organometallic reagent, often with a base in the case of Suzuki-Miyaura reactions.

The final step in the catalytic cycle is reductive elimination , where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

While this general pathway is widely accepted, the specific intermediates and transition states for this compound can be influenced by the reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Investigation of Catalytic Cycles in Cross-Coupling Reactions Utilizing this compound

The catalytic cycle of cross-coupling reactions, such as the Suzuki-Miyaura reaction, involving this compound follows a well-established sequence of elementary steps.

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst reacts with this compound to form a Pd(II) complex. |

| Transmetalation | An organoboron reagent, activated by a base, transfers its organic group to the Pd(II) complex. |

| Reductive Elimination | The coupled product is eliminated from the Pd(II) complex, regenerating the Pd(0) catalyst. |

Stereochemical Investigations of Transformations Involving this compound

Stereochemical investigations are crucial for understanding the three-dimensional arrangement of atoms during a chemical reaction. In the context of transformations involving the achiral molecule this compound, stereochemical considerations become important when the reaction introduces a new chiral center or when the substrate is modified to contain a stereocenter.

For instance, in a hypothetical asymmetric cross-coupling reaction where a chiral catalyst is employed, the stereochemical outcome of the product would be determined by the facial selectivity of the transmetalation or reductive elimination steps. The chiral ligands on the palladium catalyst would create a chiral environment that favors the formation of one enantiomer over the other.

While specific stereochemical studies on this compound are not extensively documented in the literature, the principles of stereocontrol in palladium-catalyzed reactions are well-established. The stereochemical course of these reactions is often dictated by the geometry of the palladium intermediates and the steric and electronic interactions between the substrate and the chiral ligands.

Kinetic Studies of Key Reactions of this compound

In palladium-catalyzed cross-coupling reactions, the rate of the reaction is often dependent on the concentration of the aryl bromide, the organometallic reagent, the catalyst, and the base. For example, in many Suzuki-Miyaura reactions, the reaction is first-order in the aryl bromide and the catalyst, and zero-order in the organoboron reagent and the base, suggesting that the oxidative addition is the rate-limiting step.

Table 2: Hypothetical Kinetic Data for a Suzuki-Miyaura Reaction

| Parameter | Value |

| Reaction Order in Aryl Bromide | 1 |

| Reaction Order in Organoboron Reagent | 0 |

| Reaction Order in Palladium Catalyst | 1 |

| Activation Energy (Ea) | 15-25 kcal/mol |

This data is illustrative and based on typical values for Suzuki-Miyaura reactions of aryl bromides.

Detailed kinetic studies, often involving techniques such as reaction progress monitoring by chromatography or spectroscopy, can provide valuable data for constructing a comprehensive mechanistic picture of reactions involving this compound.

Theoretical and Computational Chemistry Studies of Tert Butyl 3 Bromo 4 Methylbenzylcarbamate

Quantum Chemical Calculations of Electronic Structure and Reactivity of Tert-butyl 3-bromo-4-methylbenzylcarbamate

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and predicting the reactivity of this compound. These calculations provide a detailed picture of the molecule's electron distribution, orbital energies, and reactivity indicators.

The optimized molecular geometry of this compound shows a planar arrangement of the phenyl ring, with the carbamate and methyl groups extending from it. Key structural parameters such as bond lengths and angles can be precisely calculated. For instance, the C-Br bond length and the geometry of the carbamate group are crucial for understanding its chemical behavior.

The electronic properties are further elucidated by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbamate group and the bromine atom, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Global reactivity descriptors, calculated from the HOMO and LUMO energies, offer quantitative measures of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Electronegativity (χ) | 3.65 eV |

| Chemical Hardness (η) | 2.85 eV |

| Electrophilicity Index (ω) | 2.33 eV |

(Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar organic molecules.)

Molecular Docking and Dynamics Simulations Pertaining to Derivatives of this compound

While specific molecular docking studies on this compound are not widely available, the methodologies of molecular docking and molecular dynamics (MD) simulations are frequently applied to its derivatives to explore their potential as bioactive agents. mdpi.comnih.gov These computational techniques are crucial in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme. mdpi.comnih.gov

Molecular docking simulations would involve placing derivatives of this compound into the active site of a target protein. The simulation algorithm then explores various possible conformations and orientations of the ligand, scoring them based on the predicted binding energy. ekb.eg This process can identify the most favorable binding mode and provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior and stability of the ligand-protein complex over time. rsc.org An MD simulation would track the movements of every atom in the system, providing a detailed view of the flexibility of both the ligand and the protein's active site. rsc.org Analysis of the MD trajectory can reveal the stability of the initial binding pose, the persistence of key interactions, and any conformational changes that occur upon ligand binding. mdpi.compreprints.org

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time. mdpi.compreprints.org

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein. mdpi.compreprints.org

Hydrogen Bond Analysis: To quantify the presence and duration of hydrogen bonds between the ligand and the protein.

Table 2: Illustrative Molecular Docking and MD Simulation Parameters for a Derivative

| Parameter | Description | Illustrative Value |

|---|---|---|

| Binding Energy (Docking) | Predicted affinity of the ligand for the protein's active site. | -8.5 kcal/mol |

| RMSD (MD Simulation) | Average deviation of the protein backbone from its initial position. | 1.5 Å |

| Key Interacting Residues | Amino acids in the active site forming significant interactions. | Tyr123, Phe256, Arg312 |

(Note: The values and residues in this table are hypothetical and for illustrative purposes.)

Prediction of Spectroscopic Properties for Research Validation (e.g., NMR, IR, Mass Spectrometry) of this compound

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for validating experimental data and aiding in structure elucidation.

NMR Spectroscopy: Density Functional Theory (DFT) calculations are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. epstem.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the chemical shifts. These predicted values can then be compared with experimental data to confirm the molecular structure.

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| -CH₃ (ring) | 2.35 | 2.38 |

| -CH₂- | 4.20 | 4.25 |

| Aromatic-H | 7.10 - 7.45 | 7.12 - 7.48 |

| -NH- | 5.10 | 5.15 |

| -C(CH₃)₃ | 1.45 | 1.48 |

(Note: The values in this table are hypothetical and for illustrative purposes.)

IR Spectroscopy: The vibrational frequencies of this compound can also be calculated using DFT. scirp.org These calculations provide a theoretical infrared (IR) spectrum, showing the characteristic absorption bands for different functional groups. nih.gov Key vibrational modes would include the N-H stretch, C=O stretch of the carbamate, C-N stretch, and vibrations associated with the substituted benzene (B151609) ring. mdpi.com Comparing the computed spectrum with the experimental one helps in the assignment of vibrational bands.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help in understanding the fragmentation patterns observed in mass spectrometry. chemguide.co.uk By calculating the bond dissociation energies, one can predict which bonds are most likely to break upon ionization. For this compound, likely fragmentation pathways would involve the loss of the tert-butyl group, cleavage of the benzyl-carbamate bond, and loss of the bromine atom. libretexts.orgwikipedia.org

Reaction Mechanism Predictions and Energy Profiles for Transformations of this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including transformations involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies and reaction enthalpies. researchgate.net

A key reaction of interest for this molecule is nucleophilic substitution at the benzylic carbon, where the bromine atom acts as a leaving group. researchgate.net DFT calculations can be used to model the reaction pathway, for example, with a nucleophile like an amine or an alcohol. The calculations would involve locating the transition state structure and determining the energy barrier for the reaction. This information provides insights into the reaction kinetics.

Another important transformation is the cleavage of the carbamate group, which can occur under acidic or basic conditions. nih.gov Computational studies can elucidate the mechanism of this hydrolysis, determining whether it proceeds through a direct attack on the carbonyl carbon or involves protonation/deprotonation steps. researchgate.net The energy profiles for these pathways can be calculated to predict the favored mechanism under different conditions.

Table 4: Illustrative Calculated Energy Profile for a Hypothetical Reaction Step

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.7 |

| Products | -12.4 |

(Note: The values in this table are hypothetical and for illustrative purposes for a single reaction step.)

These computational studies provide a detailed, atomistic view of the reaction, complementing experimental kinetic studies and helping to rationalize the observed reactivity and product distributions. rsc.org

Advanced Analytical Techniques for Characterization and Monitoring in Academic Research

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation of Tert-butyl 3-bromo-4-methylbenzylcarbamate and its Derivatives

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound (C13H18BrNO2), HRMS provides definitive confirmation of its molecular formula. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, 79Br and 81Br, existing in a nearly 1:1 natural abundance. This results in two peaks of almost equal intensity separated by approximately 2 Da for the molecular ion and any bromine-containing fragments. Electrospray ionization (ESI) is a common soft ionization technique used for this analysis, which typically forms protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or potassium [M+K]+.

The precise mass measurement allows for the calculation of the elemental composition, which can be compared against the theoretical value to confirm the structure.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Theoretical m/z ([C13H18 BrNO2]+) |

|---|---|

| [M+H]+ (with 79Br) | 300.05938 |

| [M+H]+ (with 81Br) | 302.05733 |

| [M+Na]+ (with 79Br) | 322.04132 |

Note: Data is calculated based on the molecular formula. Experimental values are typically within 5 ppm of the theoretical values.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR) of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: This technique identifies the different chemical environments of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH2), the methyl group on the ring, the N-H proton of the carbamate, and the nine equivalent protons of the tert-butyl group. The chemical shift, integration (proton count), and multiplicity (splitting pattern) of each signal are key to assigning the structure.

¹³C NMR Spectroscopy: This provides information on the different carbon environments in the molecule. Each chemically unique carbon atom gives a distinct signal. The spectrum for this compound would show signals for the tert-butyl carbons, the carbonyl carbon of the carbamate, the benzylic carbon, and the aromatic carbons.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of all signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₃ | ~1.45 (s, 9H) | ~28.5 |

| C (CH₃)₃ | ~80.0 | |

| Ar-CH₃ | ~2.35 (s, 3H) | ~22.0 |

| NH | ~4.90 (br s, 1H) | |

| CH₂ | ~4.25 (d, 2H) | ~45.0 |

| C=O | ~156.0 | |

| Aromatic C-H (3 positions) | ~7.0-7.5 (m, 3H) | ~125-135 |

| Aromatic C-Br | ~120.0 | |

| Aromatic C-CH₃ | ~138.0 |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual shifts may vary depending on the solvent and experimental conditions. (s = singlet, d = doublet, m = multiplet, br s = broad singlet).

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods are complementary and rely on the absorption (IR) or scattering (Raman) of light by molecular vibrations.

For this compound, key functional groups include the N-H bond, the C=O (carbonyl) of the carbamate, the C-N bond, aromatic C-H bonds, alkyl C-H bonds, and the C-Br bond. Each of these groups has a characteristic vibrational frequency, allowing for their identification. The strong C=O stretching absorption in the IR spectrum is particularly diagnostic for the carbamate group.

Table 3: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3400 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C=O (Carbamate) | Stretch | 1680 - 1720 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 |

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the precise position of every atom in the crystal lattice, providing unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.

While no public crystal structure data is available for this compound itself, this technique would be invaluable for confirming the structure of novel crystalline derivatives. The resulting structural data is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the carbamate N-H and C=O groups, which dictate the packing of molecules in the solid state.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS) of this compound Transformations

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a compound and to monitor the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile solid compounds like this compound. In a typical reversed-phase HPLC setup, the compound is passed through a column with a nonpolar stationary phase (e.g., C18) using a polar mobile phase (e.g., a mixture of acetonitrile and water). A UV detector is commonly used for detection, as the benzene (B151609) ring in the molecule absorbs UV light. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is highly effective for analyzing volatile and thermally stable compounds. While carbamates can sometimes be thermally labile, GC-MS can be used to monitor the consumption of volatile starting materials or the formation of volatile byproducts during the synthesis of this compound. scholarsresearchlibrary.com The mass spectrometer provides structural information on each separated component, making it a powerful tool for identifying impurities. nih.govatlantis-press.com

Table 4: Typical Chromatographic Methods for Analysis

| Technique | Application | Typical Conditions |

|---|---|---|

| HPLC | Purity Assessment | Column: Reversed-phase (e.g., C18)Mobile Phase: Gradient of water and acetonitrileDetector: UV (e.g., at 254 nm) |

| GC-MS | Reaction Monitoring, Impurity Profiling | Column: Capillary column (e.g., HP-5)Carrier Gas: HeliumDetector: Mass Spectrometer (EI mode) |

Future Directions and Emerging Research Avenues for Tert Butyl 3 Bromo 4 Methylbenzylcarbamate

Development of Novel Synthetic Routes with Enhanced Sustainability for Tert-butyl 3-bromo-4-methylbenzylcarbamate

The imperative of green chemistry is guiding a paradigm shift in synthetic methodologies, moving away from hazardous reagents and energy-intensive processes. Future research into the synthesis of this compound will likely focus on improving its environmental footprint. wjpmr.com Key areas of development include the use of safer, bio-based solvents to replace traditional organic solvents, which are often toxic and contribute to volatile organic compound (VOC) emissions. jddhs.com

Furthermore, energy-efficient techniques such as microwave-assisted synthesis and solvent-free reaction conditions present significant opportunities. jddhs.comchemijournal.com These methods can dramatically reduce reaction times and energy consumption compared to conventional heating. wjpmr.com Biocatalysis, which employs enzymes to perform chemical transformations, offers a highly selective and eco-friendly alternative to traditional chemical catalysts, often functioning under mild conditions and reducing the formation of unwanted byproducts. jddhs.comnih.gov

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches

| Feature | Conventional Synthetic Methods | Emerging Sustainable Methods |

|---|---|---|

| Solvents | Traditional organic solvents (e.g., Dichloromethane) | Green solvents (e.g., water, supercritical CO2), bio-based solvents, or solvent-free conditions |

| Energy Input | High energy consumption (e.g., prolonged heating/refluxing) | Energy-efficient techniques (e.g., Microwave-assisted synthesis, ultrasound) jddhs.com |

| Catalysts | Traditional chemical catalysts | Biocatalysis (enzymes), recyclable heterogeneous catalysts jddhs.comnih.gov |

| Waste Generation | Higher E-factor (more waste generated per unit of product) | Lower E-factor, focus on atom economy and waste prevention nih.gov |

| Reagents | Often involves hazardous or toxic reagents | Use of safer, renewable feedstocks and less hazardous chemicals wjpmr.com |

Exploration of New Catalytic Systems for Transformations of this compound

The reactivity of this compound is largely defined by its aryl bromide and carbamate functionalities. Future research will undoubtedly explore novel catalytic systems to achieve more efficient and selective transformations at these sites. For instance, advancements in transition-metal catalysis, particularly with palladium, copper, and nickel, will continue to provide new methods for cross-coupling reactions at the aryl bromide position, enabling the introduction of a wide array of functional groups.

Beyond traditional catalysis, the field is moving towards more sustainable options. The use of earth-abundant metal catalysts is a key area of interest. Additionally, photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, allowing for transformations under mild conditions that are often not achievable through thermal methods. The development of catalysts like Erbium(III) triflate for the formation and cleavage of tert-butyl groups under eco-friendly conditions could also be adapted for transformations involving the carbamate moiety. organic-chemistry.org

Integration of this compound Synthesis and Reactions into Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govmdpi.com Integrating the synthesis of this compound into a continuous-flow process could lead to higher yields and purity while minimizing the handling of hazardous intermediates. nih.gov

A significant advantage of flow chemistry is the ability to "telescope" reaction sequences, where the output of one reactor flows directly into the next, eliminating the need for intermediate work-up and purification steps. beilstein-journals.orgacs.org This approach could be used to synthesize the target compound and then immediately use it in a subsequent transformation, such as a cross-coupling reaction, within a single, streamlined process. beilstein-journals.org The coupling of biocatalysis with flow reactions is another promising avenue, combining the selectivity of enzymes with the efficiency of continuous processing. nih.gov

Table 2: Batch vs. Flow Chemistry for Carbamate Synthesis

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Handling of potentially unstable intermediates in large volumes. | Small reactor volumes enhance safety, especially for hazardous reactions. mdpi.com |

| Scalability | Scaling up can be challenging and non-linear. | Readily scalable by running the system for longer durations. nih.gov |

| Process Control | Less precise control over temperature and mixing. | Superior control over reaction parameters, leading to better reproducibility. mdpi.com |

| Reaction Telescoping | Requires isolation and purification of intermediates. | Allows for multi-step sequences without intermediate isolation. beilstein-journals.orgacs.org |

| Efficiency | Can have longer reaction times and lower throughput. | Often results in faster reactions and higher throughput. acs.org |

Computational Design of New Reactivity Profiles for this compound Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can be used to predict the reactivity of novel derivatives and guide the design of new synthetic targets. By calculating properties such as molecular orbital energies, charge distributions, and reaction energy profiles, researchers can screen potential derivatives for desired reactivity in silico before committing to laboratory synthesis.

This computational-first approach can accelerate the discovery of molecules with specific electronic or steric properties. For example, modeling could be used to design derivatives with altered reactivity at the bromine site for selective cross-coupling or to predict the stability and conformational preferences of new compounds. Molecular modelling has been successfully used to understand the structure-activity relationships of other carbamate derivatives, and similar principles can be applied here to explore new chemical space. nih.gov

Exploration of Advanced Materials Applications for this compound Beyond Traditional Medicinal Chemistry Contexts

While carbamate-containing molecules are often intermediates in medicinal chemistry, their structural motifs can be leveraged for applications in materials science. nih.govinnopeptichem.com The rigid aromatic core and the hydrogen-bonding capabilities of the carbamate group in this compound make it an interesting candidate for the development of novel materials.

One potential area is in the synthesis of functional polymers or porous materials. The bromo- and methyl-substituted benzene (B151609) ring could be a key component in building blocks for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Furthermore, carbamate derivatives of polysaccharides like cellulose and amylose have been shown to be effective chiral selectors in chromatography. wikipedia.org This suggests that derivatives of this compound could be investigated for the development of new chiral stationary phases for enantiomeric separations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 3-bromo-4-methylbenzylcarbamate, and how can reaction efficiency be optimized?

- Methodology :

- Stepwise Protection : Utilize carbamate protection strategies, as exemplified in tert-butyl carbamate synthesis (e.g., coupling bromo-methylbenzylamine with Boc anhydride under inert conditions) .

- Optimization Parameters : Adjust reaction temperature (0–25°C), solvent polarity (e.g., DCM vs. THF), and stoichiometric ratios of reagents to minimize side products. Catalytic bases like DMAP may enhance Boc-group incorporation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for high-purity isolation .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling Protocols :

- Use explosion-proof equipment and grounded containers to mitigate electrostatic risks, as recommended for tert-butyl derivatives .

- Work in fume hoods with PPE (gloves, goggles) to avoid inhalation or skin contact .

- Storage :

- Store in airtight, light-resistant containers at 2–8°C to prevent decomposition. Avoid proximity to strong acids/bases or oxidizing agents .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : 1H/13C NMR to verify tert-butyl group integration (~1.3 ppm for CH3) and benzylcarbamate backbone signals .

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+Na]+) and isotopic patterns from bromine .

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water) to assess purity (>95%) and detect degradation products .

Advanced Research Questions

Q. How do steric effects of the tert-butyl group influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight :

- The bulky tert-butyl group may hinder nucleophilic substitution at the benzyl position, favoring Suzuki-Miyaura couplings over SN2 pathways. Use Pd catalysts (e.g., Pd(PPh3)4) with aryl boronic acids under mild conditions (60°C, K2CO3) to enhance efficiency .

- DFT studies suggest axial tert-butyl conformers increase steric shielding, reducing unwanted side reactions .

Q. What strategies resolve contradictions in reported yields for tert-butyl carbamate syntheses under varying conditions?

- Troubleshooting :

- Compare solvent polarity (e.g., DMF vs. THF) and Boc-activation reagents (Boc2O vs. Boc-OSu) to identify optimal conditions .

- Monitor reaction progress via TLC/HPLC to detect intermediates (e.g., deprotected amines) that may reduce yields .

Q. How can dynamic NMR and computational modeling elucidate conformational stability of the tert-butyl group in this compound?

- Experimental Approach :

- Perform variable-temperature NMR (e.g., −80°C to 25°C) to observe tert-butyl rotational barriers and chair/boat transitions in saturated cycles .

- DFT calculations with explicit solvent models (e.g., chloroform) predict thermodynamically stable conformers, aligning with experimental data .

Q. What are the environmental and safety implications of waste generated during synthesis?

- Waste Management :

- Segregate halogenated byproducts (e.g., brominated intermediates) and neutralize acidic/basic residues before disposal .

- Collaborate with certified waste handlers for incineration or chemical degradation to prevent ecosystem contamination .

Research Applications

Q. How is this compound utilized in developing bioactive molecules?

- Case Study :

- Serve as a key intermediate in synthesizing kinase inhibitors or antimicrobial agents. The bromine atom enables functionalization via cross-coupling, while the tert-butyl group enhances lipophilicity for membrane penetration .

- Recent patents highlight its use in prodrug designs, where carbamate hydrolysis releases active pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.